1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone
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Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a useful research compound. Its molecular formula is C22H25N7O3 and its molecular weight is 435.488. The purity is usually 95%.
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Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N7O4, with a molecular weight of 423.433 g/mol. The structure contains several key functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C20H21N7O4 |
Molecular Weight | 423.433 g/mol |
Purity | ≥95% |
IUPAC Name | 2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Anticancer Properties
Research indicates that compounds containing triazole and piperazine moieties exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives similar to the target compound exhibited IC50 values as low as 0.99 µM against the BT-474 breast cancer cell line, indicating potent cytotoxicity. Mechanistic studies suggested that these compounds induce apoptosis through cell cycle arrest and tubulin polymerization inhibition .
Antimicrobial Activity
The triazole ring in the compound is known for its antifungal properties. Compounds with similar structures have been evaluated for their ability to inhibit fungal growth, particularly against strains like Candida albicans and Aspergillus species. The presence of the pyridazine moiety may enhance this activity through synergistic effects .
Neurotropic Effects
Recent studies on related bicyclic pyridine-based hybrids linked to triazole units have revealed neurotropic activities. These compounds were tested in models of seizures and demonstrated significant effects on seizure latency compared to controls . This suggests potential applications in treating neurological disorders.
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of triazole-piperazine derivatives, the target compound was included in a library screened against multiple cancer cell lines (HeLa, MCF-7). The results indicated that certain analogs significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways .
Study 2: Antifungal Activity Assessment
Another investigation focused on the antifungal potential of related compounds showed promising results against various fungal pathogens. The study utilized minimal inhibitory concentration (MIC) assays to determine effectiveness and found that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Tubulin Polymerization Inhibition : Similar structures have been shown to bind at the colchicine site on tubulin, disrupting microtubule formation which is crucial for cell division.
- Antimicrobial Action : The triazole moiety interferes with fungal sterol biosynthesis pathways.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-22(2)12-16-4-3-5-17(21(16)32-22)31-13-20(30)28-10-8-27(9-11-28)18-6-7-19(26-25-18)29-15-23-14-24-29/h3-7,14-15H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQCAMSTQFFCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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